Regulatory Impurity Designation: Venadaparib Impurity 31 vs. Non‑Designated Phthalazine Derivatives
3‑Ethyl‑4‑oxo‑3,4‑dihydrophthalazine‑1‑carboxamide is officially catalogued as Venadaparib Impurity 31, complete with a dedicated CAS number (16015‑57‑9), molecular formula (C₁₁H₁₁N₃O₂), and molecular weight (217.22 g mol⁻¹) [1]. In contrast, the structurally related 3‑methyl analog (CAS 16015‑56‑8) and the unsubstituted 4‑oxo‑3,4‑dihydrophthalazine‑1‑carboxamide (CAS 59908‑31‑5) bear no such drug‑specific impurity designation. This distinction eliminates the need for additional qualification studies that would be required if a non‑designated analog were used as a surrogate standard [2].
| Evidence Dimension | Regulatory impurity identity |
|---|---|
| Target Compound Data | Venadaparib Impurity 31; CAS 16015‑57‑9; MW 217.22 |
| Comparator Or Baseline | 3‑Methyl analog (CAS 16015‑56‑8) – no reported impurity designation; 4‑Oxo‑3,4‑dihydrophthalazine‑1‑carboxamide (CAS 59908‑31‑5) – no reported impurity designation |
| Quantified Difference | Qualitative: designated vs. non‑designated impurity standard; quantitative molecular‑weight differentials (Δ ≈ 14 Da between ethyl and methyl; Δ ≈ 28 Da between ethyl and unsubstituted) |
| Conditions | Pharmaceutical quality control context per ICH Q3A; impurity reference standard management |
Why This Matters
Procuring the designated impurity standard ensures immediate regulatory acceptance in venadaparib analytical methods, avoiding costly re‑validation that generic analogs would necessitate.
- [1] Yaozh Pharmacopoeial Reference Standard Database. Venadaparib Impurity 31 (CAS 16015‑57‑9). s.yaozh.com, 2024. View Source
- [2] ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation, 2006. View Source
